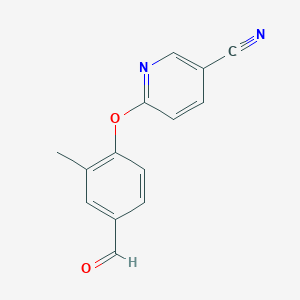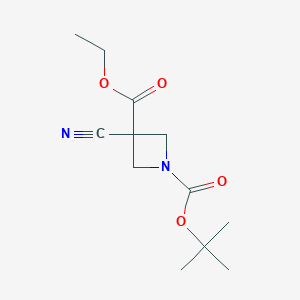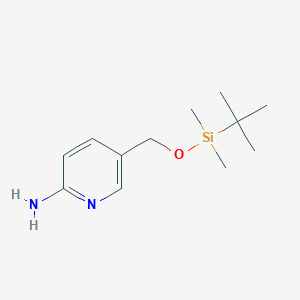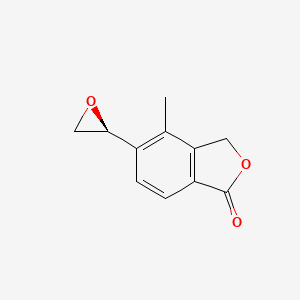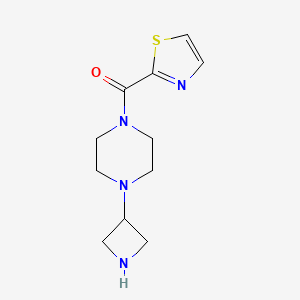
(4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanon
Übersicht
Beschreibung
4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone, also known as 4-APT, is a novel and versatile molecule that has been studied for its various uses in the laboratory and in scientific research. It is a heterocyclic compound composed of a piperazine ring and a thiazole ring, and is a derivative of the more commonly known piperazine. 4-APT has been found to have a variety of applications, including use in the synthesis of organic compounds, as a catalyst in organic reactions, and as a fluorescent probe for biological imaging.
Wissenschaftliche Forschungsanwendungen
Antifungal Aktivität
Verbindungen mit Piperazin- und Thiazolstrukturen wurden auf ihre antifungalen Eigenschaften untersucht. Beispielsweise zeigten bestimmte Cinnolin-Derivate, die Arylpiperazin enthalten, fungizide Aktivität gegen bestimmte Candida-Stämme .
Synthese von Derivaten
Diese Strukturen werden häufig als Bausteine zur Synthese einer Vielzahl von Derivaten mit potenziellen biologischen Aktivitäten verwendet. Eine Bibliothek strukturell modifizierter Benzothiazol-Derivate wurde durch mehrstufige Verfahren entworfen und synthetisiert .
Antibakterielle Aktivität
Ähnliche Verbindungen wurden auch synthetisiert, um ihre antimikrobiellen Aktivitäten zu untersuchen. So wurden beispielsweise Chromenon-Derivate mit Benzylpiperazin entwickelt und auf ihre antimikrobiellen Eigenschaften getestet .
Wirkmechanismus
The mechanism of action of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone is not well understood. However, it is believed that the piperazine ring and the thiazole ring interact in such a way as to form a stable complex. This complex is thought to be responsible for the various effects of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone, including its fluorescent properties, its catalytic activity, and its ability to act as a ligand for metal complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone have not been extensively studied. However, it has been found to have some effects on the activity of certain enzymes, such as phosphatases and kinases. It has also been found to have some effects on the activity of certain proteins, such as G-proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone in laboratory experiments is its versatility. It can be used in a variety of reactions, and can be used as a fluorescent probe, a catalyst, or a ligand for metal complexes. The main limitation of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone is its instability. It tends to decompose in the presence of light or heat, and must be handled carefully in order to maintain its integrity.
Zukünftige Richtungen
For research include investigating its effects on other enzymes and proteins, studying its potential as an imaging agent, and exploring its use in drug design and synthesis. Additionally, further research could be conducted to improve the stability of the molecule, in order to make it more suitable for use in laboratory experiments.
Eigenschaften
IUPAC Name |
[4-(azetidin-3-yl)piperazin-1-yl]-(1,3-thiazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4OS/c16-11(10-13-1-6-17-10)15-4-2-14(3-5-15)9-7-12-8-9/h1,6,9,12H,2-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJMMLYFIUGLBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CNC2)C(=O)C3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate](/img/structure/B1397972.png)


![tert-butyl N-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]carbamate](/img/structure/B1397983.png)


